(S)-Methyl 2-amino-3-cyclobutylpropanoate HCl (S)-Methyl 2-amino-3-cyclobutylpropanoate HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13621008
InChI: InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)5-6-3-2-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1
SMILES: COC(=O)C(CC1CCC1)N.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

(S)-Methyl 2-amino-3-cyclobutylpropanoate HCl

CAS No.:

Cat. No.: VC13621008

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 2-amino-3-cyclobutylpropanoate HCl -

Specification

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name methyl (2S)-2-amino-3-cyclobutylpropanoate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)5-6-3-2-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1
Standard InChI Key OIIWGMFNFPCAEB-FJXQXJEOSA-N
Isomeric SMILES COC(=O)[C@H](CC1CCC1)N.Cl
SMILES COC(=O)C(CC1CCC1)N.Cl
Canonical SMILES COC(=O)C(CC1CCC1)N.Cl

Introduction

Structural and Chemical Identity

The compound features a cyclobutyl group attached to the β-carbon of a propanoate ester, with an amino group at the α-position. The (S)-configuration at the α-carbon is critical for its stereospecific interactions in biological systems. Key identifiers include:

PropertyValueSource
IUPAC Namemethyl (2S)-2-amino-3-cyclobutylpropanoate hydrochloride
CAS Number1251903-81-7
Molecular FormulaC8H16ClNO2\text{C}_8\text{H}_{16}\text{ClNO}_2
SMILESO=C(OC)C@@HCC1CCC1.[H]Cl
Melting PointNot explicitly reported; analogs suggest 92–94°C

The cyclobutyl ring introduces steric strain, influencing reactivity and conformational stability .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves esterification of 3-amino-3-cyclobutylpropanoic acid followed by hydrochlorination. A representative method includes:

  • Esterification: Reacting the carboxylic acid with methanol under acidic conditions.

  • Salt Formation: Treating the free base with hydrochloric acid in polar solvents (e.g., ethanol or dioxane) .

Table 1: Optimization of Synthesis Conditions

PrecursorSolventTemperatureYieldReference
3-Amino-3-cyclobutylpropanoic acidEthanol0–25°C85–95%

Structural Confirmation

  • ¹H-NMR: Cyclobutyl protons appear as multiplet signals at δ 1.0–3.0 ppm, while the methyl ester resonates as a singlet at δ 3.7–3.9 ppm .

  • IR Spectroscopy: Stretching vibrations for NH3+\text{NH}_3^+ (2500–3000 cm⁻¹) and ester C=O\text{C=O} (1720–1750 cm⁻¹) confirm salt formation .

  • Mass Spectrometry: Molecular ion peaks align with C8H16ClNO2\text{C}_8\text{H}_{16}\text{ClNO}_2 (m/z 193.67) .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar solvents (e.g., methanol, ethanol) but insoluble in non-polar solvents. Stability studies recommend storage at room temperature in anhydrous conditions to prevent hydrolysis .

Table 2: Key Physicochemical Data

ParameterValueSource
Purity≥95%
Boiling PointNot reported
Storage ConditionsRoom temperature, dry

Applications in Pharmaceutical Research

Apelin Receptor Modulators

(S)-Methyl 2-amino-3-cyclobutylpropanoate HCl is a key intermediate in synthesizing benzimidazolecarboxylic acid derivatives, which act as apelin receptor (APJ) modulators. These compounds show promise in treating cardiovascular diseases and metabolic disorders .

Influenza Virus Inhibitors

Patent WO2013019828A1 highlights its role in developing inhibitors of influenza virus replication. The cyclobutyl group enhances binding affinity to viral neuraminidase .

Enzyme Interaction Studies

The compound’s stereochemistry makes it valuable for studying enzyme-substrate interactions, particularly in amino acid-processing enzymes like transaminases .

GHS CodeHazardPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315/H319Causes skin/eye irritationUse protective gloves and goggles

Recent Advances and Future Directions

Recent studies focus on optimizing stereochemical outcomes during synthesis. Chiral catalysts (e.g., (R)-BINAP) improve enantiomeric excess (ee >99%) . Future research may explore its utility in targeted drug delivery systems and enzyme engineering.

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